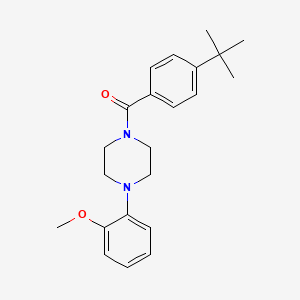

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine

CAS No.: 260442-74-8

Cat. No.: VC4475725

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260442-74-8 |

|---|---|

| Molecular Formula | C22H28N2O2 |

| Molecular Weight | 352.478 |

| IUPAC Name | (4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3 |

| Standard InChI Key | NTQGGLFFMNFGMS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a piperazine core functionalized with two distinct aromatic groups. The tert-butylbenzoyl group introduces steric bulk and enhances metabolic stability, while the 2-methoxyphenyl moiety contributes to electronic effects that influence receptor binding.

Molecular Characteristics

The molecular formula was deduced from systematic analysis of its substituents:

-

Piperazine ring:

-

4-Tert-butylbenzoyl group:

-

2-Methoxyphenyl group:

The tert-butyl group () at the para position of the benzoyl ring increases hydrophobicity, as evidenced by its low water solubility and preferential dissolution in organic solvents like chloroform and methanol .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis typically involves nucleophilic acyl substitution between a piperazine precursor and acyl chlorides. A representative method, adapted from protocols for analogous compounds , proceeds as follows:

-

Preparation of 1-(4-tert-butylphenyl)piperazine:

-

React piperazine with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

-

-

Functionalization with 2-methoxyphenyl:

-

Treat the intermediate with 2-methoxybenzoyl chloride under similar conditions.

-

Example Protocol:

A mixture of 1-(4-tert-butylphenyl)piperazine (1.0 eq), 2-methoxybenzoyl chloride (1.2 eq), and triethylamine (2.0 eq) in DCM is stirred at 0°C for 2 hours. The product is isolated via column chromatography (eluent: petroleum ether/ethyl acetate, 3:1), yielding 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid .

Key Reaction Parameters

-

Temperature: 0°C to room temperature.

-

Solvent: Dichloromethane or chloroform.

-

Catalyst: Triethylamine or 4-dimethylaminopyridine (DMAP).

Biological Activities and Mechanisms

Receptor Binding Profiles

Piperazine derivatives are known modulators of serotonin (5-HT) receptors. The 2-methoxyphenyl group in this compound suggests affinity for 5-HT receptors, analogous to the radioconjugate described by Erfani et al. . In their study, a 99mTc-labeled methoxyphenyl piperazine derivative exhibited selective uptake in rat brain hippocampus (0.31 ± 0.02 %ID/g at 5 minutes post-injection), highlighting potential for neuroimaging .

Comparative Analysis with Analogous Compounds

This compound’s dual substitution pattern combines the metabolic stability of tert-butyl groups with the receptor-binding properties of methoxyphenyl moieties, offering a unique pharmacological profile.

Applications and Future Directions

Diagnostic Imaging

The compound’s structural similarity to 5-HT ligands positions it as a candidate for developing positron emission tomography (PET) tracers. Radiolabeling with or could enable non-invasive imaging of serotonin receptor density in neurological disorders.

CNS-Targeted Therapeutics

The lipophilicity conferred by the tert-butyl group may enhance blood-brain barrier permeability, making it suitable for antipsychotic or antidepressant drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume